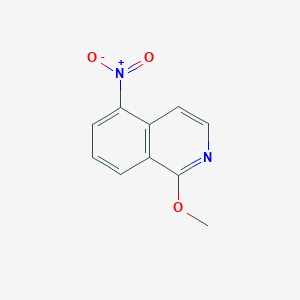

1-Methoxy-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-8-3-2-4-9(12(13)14)7(8)5-6-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSRYRPMLQNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to 1-methoxy-5-nitroisoquinoline, a key intermediate in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its successful implementation and adaptation in a research and development setting.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent heterocyclic motif found in a vast array of natural products, particularly alkaloids such as morphine and papaverine, and is a cornerstone in the design of numerous pharmaceuticals.[1] Its unique electronic and structural properties make it a privileged scaffold in drug discovery. The introduction of specific substituents, such as the methoxy and nitro groups in 1-methoxy-5-nitroisoquinoline, allows for the fine-tuning of its biological activity and physical properties. This particular substitution pattern is of interest for developing novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to 1-methoxy-5-nitroisoquinoline suggests a pathway involving the sequential functionalization of the isoquinoline core. The synthesis hinges on three key transformations: the formation of the isoquinoline ring system, the regioselective introduction of a nitro group at the C5 position, and the nucleophilic substitution to install the methoxy group at the C1 position. While classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are powerful for constructing the isoquinoline skeleton, a more direct and often higher-yielding approach for this specific target involves the modification of a pre-formed isoquinoline.[2][3][4][5][6][7][8][9][10]

This guide will focus on a robust and well-precedented three-step synthesis starting from isoquinoline. The core strategy is as follows:

-

Electrophilic Nitration: Introduction of the nitro group at the C5 position of isoquinoline.

-

Oxidative Chlorination: Activation of the C1 position by conversion to a suitable leaving group, in this case, a chlorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with a methoxide nucleophile.

This pathway is advantageous due to the commercial availability of the starting material and the generally reliable nature of the individual transformations.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to 1-methoxy-5-nitroisoquinoline.

Part 1: Electrophilic Nitration of Isoquinoline

The initial step involves the regioselective nitration of the isoquinoline ring. The electronic nature of the isoquinoline system directs electrophilic attack primarily to the C5 and C8 positions of the benzene ring portion, which are activated by the electron-donating character of the fused aromatic system and are sterically accessible.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In a mixture of concentrated nitric and sulfuric acids, the highly electrophilic nitronium ion (NO₂⁺) is generated. This electrophile is then attacked by the electron-rich isoquinoline ring. The presence of the nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, thus favoring substitution on the carbocyclic ring. The directing effects favor the formation of a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Fortunately, these isomers can typically be separated by chromatography.

Experimental Protocol: Synthesis of 5-Nitroisoquinoline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isoquinoline | 129.16 | 10.0 g | 0.077 |

| Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Nitric Acid (70%) | 63.01 | 6.0 mL | - |

| Ice | - | 200 g | - |

| Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL) and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add isoquinoline (10.0 g, 0.077 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, cool the mixture to 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (6.0 mL) and concentrated sulfuric acid (10 mL) dropwise from the addition funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached. A precipitate will form.

-

Extract the aqueous suspension with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a crude solid containing a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 5-nitroisoquinoline isomer.[11]

Part 2: Synthesis of 1-Chloro-5-nitroisoquinoline

To facilitate the introduction of the methoxy group at the C1 position, a good leaving group must be installed. A common and effective strategy is the conversion of the C1 position to a chloride. This is typically achieved via the N-oxide of 5-nitroisoquinoline, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Mechanistic Considerations

The formation of the N-oxide at the isoquinoline nitrogen activates the C1 position towards nucleophilic attack. Subsequent treatment with POCl₃ leads to the formation of a reactive intermediate which readily undergoes nucleophilic attack by chloride ions, followed by elimination to yield 1-chloro-5-nitroisoquinoline.

Experimental Protocol: Synthesis of 1-Chloro-5-nitroisoquinoline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitroisoquinoline | 174.16 | 5.0 g | 0.029 |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 6.5 g | ~0.029 |

| Dichloromethane | 84.93 | 100 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30 mL | - |

| Ice | - | 100 g | - |

| Sodium Bicarbonate (aq) | 84.01 | As needed | - |

Procedure:

-

N-Oxide Formation: Dissolve 5-nitroisoquinoline (5.0 g, 0.029 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Add m-CPBA (6.5 g, ~0.029 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-nitroisoquinoline N-oxide.

-

Chlorination: In a fume hood, carefully add the crude 5-nitroisoquinoline N-oxide to phosphorus oxychloride (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (100 g) with stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-chloro-5-nitroisoquinoline.[12]

Part 3: Nucleophilic Aromatic Substitution to Yield 1-Methoxy-5-nitroisoquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C5 position activates the C1 position, which bears the chloro leaving group, towards nucleophilic attack by the methoxide ion.

Mechanistic Insights into SNAr

The SNAr mechanism is a two-step process:

-

Addition: The nucleophile (methoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the reaction to proceed.[13][14][15][16]

-

Elimination: The leaving group (chloride) departs, and the aromaticity of the ring is restored, yielding the final product.

The presence of the strongly electron-withdrawing nitro group is essential for activating the ring towards this type of reaction.[13][14]

Caption: Key steps in the SNAr mechanism.

Experimental Protocol: Synthesis of 1-Methoxy-5-nitroisoquinoline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloro-5-nitroisoquinoline | 208.60 | 2.0 g | 0.0096 |

| Sodium Methoxide (25% in Methanol) | 54.02 (solid) | 5.2 mL | ~0.024 |

| Methanol (anhydrous) | 32.04 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-chloro-5-nitroisoquinoline (2.0 g, 0.0096 mol) in anhydrous methanol (50 mL).

-

Add the sodium methoxide solution (5.2 mL, ~0.024 mol) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-methoxy-5-nitroisoquinoline.

Safety and Handling Considerations

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate PPE must be worn.

-

m-Chloroperoxybenzoic Acid (m-CPBA): An oxidizing agent that can be shock-sensitive. Avoid grinding or subjecting it to impact.

-

Sodium Methoxide: A corrosive and flammable solid. The solution in methanol is also flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.

Conclusion

The synthesis of 1-methoxy-5-nitroisoquinoline is a multistep process that relies on fundamental reactions in heterocyclic chemistry. By understanding the underlying principles of electrophilic aromatic substitution, N-oxide formation, and nucleophilic aromatic substitution, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. The provided protocols offer a solid foundation for the laboratory preparation of this valuable chemical intermediate.

References

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.

- Owolabi, A. G., & Olarinoye, O. D. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.

-

Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available from: [Link]

- Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (2018). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 23(10), 2463.

- Kozik, O., Bezverkhyy, I., & Grygorenko, O. O. (2021).

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

Journal of the American Chemical Society. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Available from: [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Available from: [Link]

-

Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available from: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

-

Centurion University. Synthesis of isoquinolines. Available from: [Link]

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

-

Organic Letters. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. organicreactions.org [organicreactions.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

1-Methoxy-5-nitroisoquinoline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Methoxy-5-nitroisoquinoline for Advanced Research

Authored by a Senior Application Scientist

Foreword: The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural alkaloids and synthetic compounds with profound biological activities.[1][2][3][4][5] The strategic functionalization of this privileged structure allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical exploration of 1-methoxy-5-nitroisoquinoline, a derivative poised for interest in drug discovery. While direct experimental data on this specific molecule is sparse in publicly accessible literature, this document leverages established principles of organic chemistry and extrapolates from well-characterized analogs to construct a robust predictive profile. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular Architecture and Physicochemical Landscape

The foundational structure of 1-methoxy-5-nitroisoquinoline is the isoquinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring.[4] The numbering of the isoquinoline ring system is standard, with the nitrogen atom at position 2. In the target molecule, a methoxy group (-OCH₃) is substituted at the C1 position, and a nitro group (-NO₂) is at the C5 position.

The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the isoquinoline core is expected to significantly influence its electronic properties, reactivity, and biological interactions.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₈N₂O₃ | Derived from the fusion of a C₉H₇N (isoquinoline) core with a CH₃O group, a NO₂ group, and the removal of two hydrogen atoms. |

| Molecular Weight | 204.18 g/mol | Calculated based on the atomic weights of the constituent atoms.[6] |

| Appearance | Pale yellow crystalline solid | Based on the typical appearance of related nitroaromatic compounds like 5-nitroisoquinoline. |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | The aromatic nature and the presence of polar groups suggest this solubility profile. |

| Stability | Stable under standard laboratory conditions, but may be sensitive to strong reducing agents due to the nitro group. | Nitroaromatic compounds are generally stable but can be reduced. |

Strategic Synthesis Pathway

A plausible and efficient synthesis of 1-methoxy-5-nitroisoquinoline would involve the nitration of 1-methoxyisoquinoline. This approach is predicated on the principle that the isoquinoline ring system can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for 1-methoxy-5-nitroisoquinoline.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Methoxyisoquinoline

This precursor can be synthesized from 1-chloroisoquinoline or isoquinoline N-oxide. For the purpose of this guide, we will assume the availability of 1-methoxyisoquinoline as a starting material.[7]

Step 2: Nitration of 1-Methoxyisoquinoline

The introduction of the nitro group at the C5 position is the key step. The conditions must be carefully controlled to favor mono-nitration and achieve the desired regioselectivity. The methoxy group at C1 is an activating group, and in related systems like quinoline, nitration typically occurs on the benzene ring.

Protocol:

-

Reaction Setup: To a solution of 1-methoxyisoquinoline (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

-

Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture carefully onto crushed ice. Neutralize the solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until a precipitate is formed.

-

Purification: Collect the crude product by vacuum filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-methoxy-5-nitroisoquinoline.

This procedure is adapted from established methods for the nitration of similar heterocyclic systems.[8][9]

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure of 1-methoxy-5-nitroisoquinoline requires a combination of modern spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~7.5 - 8.5 | m | 5H | Ar-H | The aromatic protons on the isoquinoline core will appear in this region. The specific shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~110 - 160 | Aromatic C | The 10 carbons of the isoquinoline ring will resonate in this region. The carbon bearing the methoxy group (C1) will be shifted downfield, while the carbon bearing the nitro group (C5) will also be significantly shifted. |

B. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1550 - 1500 & ~1350 - 1300 | Asymmetric & Symmetric N-O stretch | Nitro group (-NO₂) |

| ~1250 | C-O stretch | Aryl ether |

| ~1600 & ~1475 | C=C stretch | Aromatic ring |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 204, corresponding to the molecular weight of 1-methoxy-5-nitroisoquinoline.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and other characteristic fragmentations of the isoquinoline core.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 1-methoxy-5-nitroisoquinoline.

Potential in Drug Discovery and Development

The isoquinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][10] The introduction of a nitro group can further enhance or modulate these activities. Nitroaromatic compounds are known to have a diverse range of biological effects, often acting as bioreductive prodrugs.[11]

Hypothesized Biological Activity

-

Anticancer Potential: Many isoquinoline alkaloids and their derivatives exhibit potent anticancer activity.[2][3] The presence of the nitro group could enhance this activity through mechanisms such as the induction of oxidative stress in cancer cells.

-

Antimicrobial Activity: Nitro-containing compounds are a known class of antimicrobial agents. It is plausible that 1-methoxy-5-nitroisoquinoline could exhibit activity against various bacterial or parasitic pathogens.[11]

-

Enzyme Inhibition: The planar aromatic structure of the isoquinoline core makes it a suitable candidate for binding to the active sites of various enzymes. The specific substituents will govern the binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

The combination of an electron-donating group (methoxy at C1) and a strong electron-withdrawing group (nitro at C5) creates a unique electronic distribution within the isoquinoline ring system. This could lead to novel interactions with biological targets. Further research involving the synthesis and biological evaluation of analogs would be crucial to establish a clear SAR.

Hypothetical Biological Pathway Involvement

Caption: A hypothetical signaling pathway potentially modulated by 1-methoxy-5-nitroisoquinoline.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the molecular structure, synthesis, and potential applications of 1-methoxy-5-nitroisoquinoline. By leveraging data from closely related analogs, a detailed picture of this molecule has been constructed to aid researchers in its further investigation.

Future work should focus on the successful synthesis and purification of 1-methoxy-5-nitroisoquinoline, followed by rigorous spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities through in vitro and in vivo screening is warranted to explore its full therapeutic potential.

References

-

PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

-

PubChem. (n.d.). 5-Methoxyisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxyisoquinoline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

PubMed. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

- A Product of the National Center for Biotechnology Information, U.S. National Library of Medicine. (2024). Isoquinoline derivatives and its medicinal activity.

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

- Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

-

PubMed. (n.d.). Biologically active isoquinoline alkaloids covering 2014-2018. Retrieved from [Link]

- Books. (2015). Chapter 7: Isoquinolines. Retrieved from a source providing this book chapter.

- A relevant educational source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- KIET. (2026). Spectrometric Identification Of Organic Solution.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. books.rsc.org [books.rsc.org]

- 6. 8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. nnpub.org [nnpub.org]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methoxy-5-nitroisoquinoline (CAS 72677-92-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methoxy-5-nitroisoquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. Drawing from established principles of organic chemistry and data on analogous structures, this document outlines its synthesis, structural characterization, and potential for further investigation.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have historically been a rich source of lead compounds in drug discovery.[1] The functionalization of the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in medicinal chemistry. The introduction of substituents such as methoxy and nitro groups can profoundly influence a molecule's reactivity, metabolic stability, and target interactions. This guide focuses on the specific derivative, 1-Methoxy-5-nitroisoquinoline, providing a foundational understanding for its synthesis and potential applications.

Synthesis of 1-Methoxy-5-nitroisoquinoline

The most logical and established synthetic route to 1-Methoxy-5-nitroisoquinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in organic synthesis is particularly effective for introducing nucleophiles onto electron-deficient aromatic rings.

Proposed Synthetic Pathway

The synthesis commences with a halogenated 5-nitroisoquinoline, such as 1-chloro-5-nitroisoquinoline, as the starting material. The electron-withdrawing nature of the nitro group at the 5-position, coupled with the electronegativity of the nitrogen atom in the isoquinoline ring, activates the C1 position for nucleophilic attack. The reaction proceeds by the displacement of the chloride leaving group with a methoxide nucleophile, typically from sodium methoxide.

Caption: Proposed synthesis of 1-Methoxy-5-nitroisoquinoline.

Detailed Experimental Protocol

Materials:

-

1-Chloro-5-nitroisoquinoline

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol (MeOH)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 1-chloro-5-nitroisoquinoline in anhydrous methanol.

-

Add sodium methoxide to the solution. The molar ratio of sodium methoxide to the starting material should be in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude 1-Methoxy-5-nitroisoquinoline by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen.

-

Anhydrous Methanol: Water can compete with methoxide as a nucleophile, leading to the formation of 1-hydroxy-5-nitroisoquinoline as a byproduct.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction.

Structural Characterization

The successful synthesis of 1-Methoxy-5-nitroisoquinoline would be confirmed through a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of its constituent parts: the 5-nitroisoquinoline core and the 1-methoxy group.

Physical and Chemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 72677-92-0 | N/A |

| Molecular Formula | C10H8N2O3 | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated |

| Appearance | Likely a yellow or off-white solid | Analogy to related compounds[2] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methoxy group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. Based on data for 5-nitroisoquinoline and 1-methoxyisoquinoline, the aromatic protons are expected to appear in the range of δ 7.5-9.5 ppm.[3][4] The methoxy group will present as a sharp singlet at approximately δ 4.0-4.2 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the methoxy group (C1) will be significantly shifted downfield. Aromatic carbons will resonate in the typical region of δ 120-160 ppm. The carbon bearing the nitro group (C5) will also show a characteristic downfield shift. For comparison, the methoxy carbon in 1-methoxyisoquinoline appears around δ 55 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands.

-

Aromatic C-H stretching: ~3000-3100 cm-1

-

C-O stretching (methoxy): ~1050-1250 cm-1

-

N-O stretching (nitro): Strong asymmetric and symmetric stretches around 1500-1550 cm-1 and 1300-1350 cm-1, respectively.[2]

-

Aromatic C=C and C=N stretching: ~1400-1600 cm-1

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 204. Fragmentation patterns would likely involve the loss of the methoxy group (·OCH3, 31 Da) and the nitro group (NO2, 46 Da).

Reactivity and Potential Applications

The reactivity of 1-Methoxy-5-nitroisoquinoline is dictated by the interplay of its functional groups on the isoquinoline scaffold.

Caption: Potential reaction pathways for 1-Methoxy-5-nitroisoquinoline.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C). This would yield 5-amino-1-methoxyisoquinoline, a valuable intermediate for further functionalization, for instance, in the synthesis of fused heterocyclic systems or through diazotization reactions.

-

Nucleophilic Substitution: While the C1 position is occupied by a methoxy group, other positions on the ring, activated by the nitro group, could potentially undergo nucleophilic substitution under forcing conditions.

-

Electrophilic Substitution: The presence of the deactivating nitro group and the pyridine ring makes electrophilic aromatic substitution challenging. Such reactions would require harsh conditions and are likely to be unselective.

Potential in Drug Discovery

The combination of the isoquinoline core with methoxy and nitro functionalities suggests several avenues for exploration in drug development. Isoquinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The methoxy group can enhance metabolic stability and lipophilicity, which are crucial for drug-like properties. The nitro group, while sometimes associated with toxicity, is a key feature in some approved drugs and can be a precursor to the more versatile amino group. Structure-activity relationship (SAR) studies of related isoquinoline and quinoline derivatives have shown that the nature and position of substituents are critical for their biological activity.[6] Therefore, 1-Methoxy-5-nitroisoquinoline represents a valuable scaffold for the generation of libraries of novel compounds for biological screening.

Conclusion

1-Methoxy-5-nitroisoquinoline is a fascinating heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be reliably approached through nucleophilic aromatic substitution. Its characterization would rely on standard spectroscopic methods, with predictable spectral features based on its constituent functional groups. The reactivity of this molecule, particularly the facile reduction of the nitro group, opens up a wide range of possibilities for the synthesis of novel isoquinoline derivatives for evaluation in drug discovery programs. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of 1-Methoxy-5-nitroisoquinoline and its derivatives.

References

-

PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.

- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 1-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

- Zhang, Y., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- Lin, Y.-F., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-C9H7N). RSC Publishing.

-

PubChem. 5-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

- Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).

-

National Institute of Standards and Technology. Isoquinoline. NIST WebBook. [Link]

- Kumar, A., et al. (2025).

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-Methoxy-5-nitroisoquinoline: An In-depth Technical Analysis for Researchers

This technical guide provides a detailed exploration of the spectroscopic properties of 1-methoxy-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the frequent need for unambiguous structural confirmation in drug development and synthetic chemistry, a thorough understanding of a molecule's spectroscopic signature is paramount. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to present a comprehensive, predicted spectroscopic profile. This approach not only offers a valuable reference for the identification and characterization of 1-methoxy-5-nitroisoquinoline but also serves as a case study in the predictive analysis of complex aromatic systems.

Molecular Structure and Electronic Landscape

To comprehend the spectroscopic characteristics of 1-methoxy-5-nitroisoquinoline, it is essential to first analyze its molecular architecture and the interplay of its functional groups. The molecule consists of a bicyclic isoquinoline core, substituted with an electron-donating methoxy group (-OCH₃) at the C1 position and a strongly electron-withdrawing nitro group (-NO₂) at the C5 position.

The isoquinoline nucleus itself is an aromatic system with a nitrogen heteroatom that influences the electron density distribution. The methoxy group at C1, being an ortho, para-director, donates electron density into the ring system through resonance. Conversely, the nitro group at C5 is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects. This electronic push-pull dynamic across the aromatic framework is a key determinant of the molecule's chemical shifts in NMR spectroscopy, its vibrational frequencies in IR spectroscopy, and its electronic transitions in UV-Vis spectroscopy.

Caption: Molecular Structure of 1-Methoxy-5-nitroisoquinoline.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1-methoxy-5-nitroisoquinoline (C₁₀H₈N₂O₃), the exact mass can be calculated, which is a critical first step in its identification.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion | Formula | Notes |

| 204.05 | [M]⁺ | [C₁₀H₈N₂O₃]⁺ | Molecular Ion |

| 189.03 | [M - CH₃]⁺ | [C₉H₅N₂O₃]⁺ | Loss of a methyl radical from the methoxy group |

| 174.04 | [M - NO]⁺ | [C₁₀H₈N₂O₂]⁺ | Loss of nitric oxide |

| 158.05 | [M - NO₂]⁺ | [C₁₀H₈NO]⁺ | Loss of a nitro radical |

| 130.05 | [C₉H₈N]⁺ | [C₉H₈N]⁺ | Loss of CO from the [M - NO₂]⁺ fragment |

Note: The predicted m/z values are for the most abundant isotope of each element.

Interpretation and Fragmentation Pathway

The molecular ion peak is expected at an m/z of 204. The fragmentation pattern will likely be initiated by the loss of the substituents. A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to give a resonance-stabilized cation at m/z 189. The nitro group can be lost as a nitro radical (•NO₂) leading to a significant peak at m/z 158, or as nitric oxide (NO), resulting in a peak at m/z 174. Further fragmentation of the [M - NO₂]⁺ ion could involve the loss of carbon monoxide (CO) to yield an ion at m/z 130.

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve approximately 1 mg of 1-methoxy-5-nitroisoquinoline in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in positive ion mode.

-

Infusion : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum over a range of m/z 50-500. Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

Tandem MS (MS/MS) : To confirm the fragmentation pattern, perform MS/MS analysis by selecting the molecular ion (m/z 204) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for five aromatic protons and three methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.2-7.4 | d | J ≈ 6.0 | Shielded by the adjacent methoxy group. |

| H-4 | 8.0-8.2 | d | J ≈ 6.0 | Deshielded by the ring nitrogen. |

| H-6 | 8.3-8.5 | d | J ≈ 8.0 | Deshielded by the adjacent nitro group. |

| H-7 | 7.6-7.8 | t | J ≈ 8.0 | Typical aromatic region. |

| H-8 | 8.6-8.8 | d | J ≈ 8.0 | Deshielded by the peri-interaction with the nitro group. |

| -OCH₃ | 4.0-4.2 | s | - | Typical chemical shift for an aromatic methoxy group. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms and the resonance effects of the substituents.

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | 160-165 | Attached to both nitrogen and oxygen, highly deshielded. |

| C-3 | 110-115 | Shielded by the methoxy group. |

| C-4 | 135-140 | Deshielded by the ring nitrogen. |

| C-4a | 125-130 | Bridgehead carbon. |

| C-5 | 145-150 | Attached to the nitro group, highly deshielded. |

| C-6 | 120-125 | Influenced by the adjacent nitro group. |

| C-7 | 128-132 | Typical aromatic region. |

| C-8 | 122-127 | Typical aromatic region. |

| C-8a | 140-145 | Bridgehead carbon, deshielded by the ring nitrogen. |

| -OCH₃ | 55-60 | Typical chemical shift for a methoxy carbon.[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended) : To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds. |

| 2950-2850 | C-H stretch (methoxy) | Medium | Characteristic of sp³ C-H bonds. |

| 1620-1580 | C=C and C=N stretch (aromatic) | Medium-Strong | Skeletal vibrations of the isoquinoline ring. |

| 1550-1520 | N-O asymmetric stretch | Strong | Characteristic of the nitro group.[2] |

| 1350-1320 | N-O symmetric stretch | Strong | Characteristic of the nitro group.[2] |

| 1250-1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretch of the methoxy group. |

| 1050-1000 | C-O stretch (aryl ether) | Medium | Symmetric stretch of the methoxy group. |

| 850-750 | C-H out-of-plane bend | Strong | Indicative of the substitution pattern on the aromatic rings. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum : Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the isoquinoline ring, along with the auxochromic methoxy group and the chromophoric nitro group, will result in characteristic absorption bands.

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) (Predicted) | Electronic Transition | Notes |

| ~220-240 | π → π | High-energy transition of the aromatic system. |

| ~270-290 | π → π | Transition involving the entire conjugated system. |

| ~340-360 | n → π* / π → π* | Lower energy transition, often a shoulder, influenced by the nitro and methoxy groups.[3][4] |

Interpretation

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the nitro and methoxy groups, which extend the conjugation and introduce non-bonding electrons, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline. The low-energy absorption band extending into the near-UV region is characteristic of nitroaromatic compounds.[3][4]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-600 nm.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxyisoquinoline. PubChem. Retrieved from [Link]

- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Retrieved from [Link]

- Owolabi, J. B., & Adebayo, O. S. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).

- Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H.

-

National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]

- Daturi, M., Binet, C., Lavalley, J. C., & Sporken, R. (1999). Surface investigation on Ce(x)Zr(1-x)O2 compounds.

-

ResearchGate. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Aljawhary, D., & Zhao, R. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. DOI: 10.1021/jp310470f.

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

- The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

- University of Glasgow School of Chemistry. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.

- PubMed. (n.d.).

- Hisada, R., & Yagi, T. (1983). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. PubMed.

- SlideShare. (n.d.).

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

An In-Depth Technical Guide to 1-Methoxy-5-nitroisoquinoline: Synthesis, Properties, and Research Context

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-5-nitroisoquinoline, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While not a widely known molecule with a singular, celebrated discovery, its existence is a logical outcome of well-established principles in heterocyclic chemistry. This document elucidates the most probable synthetic pathways, explores its physicochemical properties, and discusses its historical context and potential as a versatile building block in the synthesis of novel bioactive molecules. The guide is structured to provide both a theoretical understanding of the underlying chemical principles and practical, field-proven insights into its synthesis and application.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1] First isolated from coal tar in 1885, the isoquinoline framework is integral to molecules with profound biological activities, including the opium poppy alkaloids papaverine and morphine. Its derivatives have been developed into medications for a wide range of conditions, from cancer to microbial infections and central nervous system disorders.

The strategic functionalization of the isoquinoline ring is a cornerstone of modern medicinal chemistry. The introduction of specific substituents, such as the methoxy (-OCH₃) and nitro (-NO₂) groups, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 1-Methoxy-5-nitroisoquinoline is a prime example of such a scaffold, combining an electron-donating group at the reactive C1 position with a powerful electron-withdrawing group on the benzo-fused ring. This unique electronic arrangement makes it a highly valuable, albeit specialized, intermediate for further chemical elaboration.

Physicochemical Properties

Precise experimental data for 1-Methoxy-5-nitroisoquinoline is not widely published. However, its properties can be reliably predicted based on its structure and data from its core precursors, 5-nitroisoquinoline and 1-methoxyisoquinoline.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₁₀H₈N₂O₃ | - |

| Molecular Weight | 204.18 g/mol | - |

| Appearance | Likely a yellow or pale-colored crystalline solid | Based on related nitroaromatic compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from precursors |

| Key Structural Features | Isoquinoline core, C1-methoxy group, C5-nitro group | - |

The Logic of Synthesis: A Retrosynthetic and Mechanistic Perspective

The "discovery" of a molecule like 1-Methoxy-5-nitroisoquinoline is intrinsically linked to the development of its synthesis. A logical retrosynthetic analysis reveals a robust and industrially scalable pathway.

Retrosynthetic Analysis

The most logical disconnection is at the C1-O bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the presence of the activating nitro group.

Caption: Retrosynthetic analysis of 1-Methoxy-5-nitroisoquinoline.

Forward Synthesis and Mechanistic Causality

The forward synthesis logically follows three key stages, each based on well-understood and reliable organic transformations.

The synthesis begins with the parent heterocycle, isoquinoline. Electrophilic substitution on isoquinoline preferentially occurs on the benzene ring rather than the pyridine ring. Nitration with a mixture of nitric and sulfuric acid yields primarily 5-nitroisoquinoline, with 8-nitroisoquinoline as a minor product. This regioselectivity is a foundational principle of isoquinoline chemistry.

To enable the introduction of the methoxy group, a suitable leaving group must be installed at the C1 position. The most common and effective method is the conversion of an intermediate isoquinolone to a 1-chloro derivative. This is typically achieved by treating 5-nitroisoquinolin-1(2H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step transforms the carbonyl group into a highly reactive chloro substituent, primed for displacement.

This is the final and key step. The C1 position of the isoquinoline ring is electron-deficient due to the ring nitrogen, but this effect is significantly enhanced by the powerful electron-withdrawing nitro group at the C5 position. This activation makes 1-chloro-5-nitroisoquinoline an excellent substrate for nucleophilic aromatic substitution.[2][3]

The reaction with sodium methoxide proceeds via a classic addition-elimination mechanism:

-

Nucleophilic Attack: The methoxide ion (⁻OCH₃) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Stabilization: The negative charge of this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the primary reason the reaction is so efficient and is why ortho or para positioning of the activating group is essential.[2]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, yielding the final product, 1-Methoxy-5-nitroisoquinoline.

Caption: The Addition-Elimination mechanism of the key SNAr step.

Proposed Experimental Protocols

The following protocols are self-validating systems based on established, analogous procedures found in the chemical literature. They represent a robust pathway to the target compound.

Protocol: Synthesis of 1-Chloro-5-nitroisoquinoline

This protocol describes the necessary intermediate. A documented procedure involves the reduction of the nitro group, followed by other steps.[4] However, a more direct conceptual approach involves the chlorination of 5-nitroisoquinolin-1(2H)-one.

-

Preparation of 5-nitroisoquinolin-1(2H)-one: This intermediate would first need to be synthesized from 5-nitroisoquinoline, for example, via oxidation.

-

Chlorination:

-

To a flask containing 5-nitroisoquinolin-1(2H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq) as both reagent and solvent.

-

Heat the mixture to reflux (approx. 105 °C) for 2-4 hours, monitoring by TLC for the disappearance of starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is ~8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-chloro-5-nitroisoquinoline.

-

Protocol: Synthesis of 1-Methoxy-5-nitroisoquinoline via SNAr

-

Preparation of Sodium Methoxide Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 eq) in anhydrous methanol (sufficient to dissolve the substrate) with cooling to prepare a fresh solution of sodium methoxide. Alternatively, use a commercially available solution.

-

Reaction:

-

Dissolve 1-chloro-5-nitroisoquinoline (1.0 eq) in anhydrous methanol or an aprotic polar solvent like DMF or DMSO.

-

Add the sodium methoxide solution dropwise to the substrate solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by silica gel chromatography to obtain pure 1-Methoxy-5-nitroisoquinoline.

Historical Context and Discovery

The history of 1-Methoxy-5-nitroisoquinoline is not one of a singular breakthrough but rather of logical chemical progression. The discovery of the parent isoquinoline ring in 1885 set the stage for over a century of research into its functionalization.[5] The development of reliable nitration and nucleophilic aromatic substitution reactions in the 20th century provided chemists with the tools to create a vast library of derivatives.

The synthesis of this specific molecule is a direct application of these foundational reactions. Its "discovery" can be attributed to the countless chemists who established the principles of SNAr on electron-deficient heterocyclic systems.[6] Therefore, 1-Methoxy-5-nitroisoquinoline is best viewed as a rationally designed molecular building block, created as needed by researchers exploring the chemical space around the isoquinoline scaffold for applications in drug discovery and materials science.

Caption: Conceptual timeline leading to the synthesis of the target molecule.

Potential Applications in Drug Discovery

1-Methoxy-5-nitroisoquinoline is a valuable intermediate for several reasons:

-

Vector for Diversity: The nitro group is a versatile functional handle. It can be readily reduced to an amine (5-amino-1-methoxyisoquinoline), which can then be acylated, alkylated, or converted into a diazonium salt, opening up a vast number of subsequent reactions.

-

Modulation of Properties: The methoxy group at C1 can influence the molecule's conformation and hydrogen-bonding capabilities, which is critical for binding to biological targets.

-

Scaffold for Bioactive Compounds: Derivatives of 5-nitroisoquinoline have been investigated for potential antimalarial and mutagenic activities, indicating that this core structure is biologically relevant.[7] By modifying the C1 position, researchers can systematically explore the structure-activity relationship (SAR) of this class of compounds.

Conclusion

1-Methoxy-5-nitroisoquinoline stands as a testament to the power of rational chemical design. While it lacks a storied discovery, its importance lies in its utility as a precisely functionalized building block. Its synthesis is predicated on some of the most fundamental and reliable reactions in heterocyclic chemistry: electrophilic nitration and nucleophilic aromatic substitution. For researchers and drug development professionals, understanding the logic behind its synthesis and the chemical versatility of its functional groups provides a key tool for the creation of novel and complex molecular architectures destined for biological screening and the development of next-generation therapeutics.

References

-

Gale, E., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. Retrieved from [Link]

-

Kaur, H., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Moody, C. J., & Taylor, R. J. K. (Eds.). (2004). Product Class 5: Isoquinolines. Science of Synthesis.

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

- Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society.

-

Scott, K. A., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC. Retrieved from [Link]

-

Wang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]

-

Cholewiak, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Lee, S., et al. (2024). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 5. On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Therapeutic Potential of 1-Methoxy-5-nitroisoquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific, yet under-investigated derivative: 1-Methoxy-5-nitroisoquinoline . In the absence of direct experimental data for this compound, this document serves as a predictive roadmap for researchers. By dissecting the structure-activity relationships (SAR) of its core components—the isoquinoline nucleus, the 1-methoxy group, and the 5-nitro substituent—we will project its likely biological activities, propose robust experimental workflows for its validation, and provide a rationale for its prioritization in drug discovery pipelines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The Isoquinoline Core: A Privileged Scaffold in Pharmacology

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of pharmacologically active compounds.[2] Its rigid structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Isoquinoline derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer, microbial infections, inflammation, and neurological disorders.[1][3][4] Natural products like morphine (analgesic) and berberine (antimicrobial, anticancer) underscore the inherent bioactivity of this scaffold.[5] This well-established history of therapeutic success makes any novel isoquinoline derivative, such as 1-methoxy-5-nitroisoquinoline, a compelling candidate for investigation.

The diverse biological roles of isoquinolines stem from their ability to interact with a wide range of biomolecules. They are known to intercalate with DNA, inhibit crucial enzymes like topoisomerases and kinases, and modulate receptor activity.[3] This versatility provides a strong foundation for hypothesizing the potential therapeutic applications of 1-methoxy-5-nitroisoquinoline.

Deconstructing 1-Methoxy-5-nitroisoquinoline: A Structure-Activity Relationship (SAR) Analysis

To predict the biological activity of 1-methoxy-5-nitroisoquinoline, we must consider the individual and synergistic contributions of its key functional groups.

The Influence of the 1-Methoxy Group

The presence of a methoxy group at the C1 position of the isoquinoline ring is anticipated to significantly influence the molecule's electronic properties and steric profile. Methoxy groups are electron-donating through resonance, which can modulate the reactivity and binding affinity of the heterocyclic system. In related quinoline and isoquinoline series, methoxy substitution has been linked to a range of biological effects, including antimicrobial and anticancer activities. For instance, certain methoxyquinoline derivatives have demonstrated notable antibacterial and antifungal properties.[6] The introduction of a methoxy group can also impact the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical considerations in drug design.

The Role of the 5-Nitro Group

Nitroaromatic compounds are a class of molecules with potent and varied biological activities, often associated with antimicrobial and cytotoxic effects.[7] The strong electron-withdrawing nature of the nitro group can render the aromatic system electron-deficient, making it susceptible to bioreductive activation. This process, often occurring in hypoxic environments characteristic of solid tumors and certain microbial infections, can lead to the formation of reactive nitroso and hydroxylamino intermediates that can induce cellular damage.[8]

However, the presence of a nitro group also raises potential toxicological flags. Nitroaromatic compounds are sometimes associated with mutagenicity and other adverse effects, necessitating careful toxicological evaluation.[9][10] The position of the nitro group on the isoquinoline ring is critical; in the case of 5-nitroisoquinoline, it is known to be a substrate for direct nucleophilic substitution reactions, indicating its reactivity.[11]

Hypothesized Biological Activities and Therapeutic Targets

Based on the SAR analysis, we can postulate several promising avenues for the biological activity of 1-methoxy-5-nitroisoquinoline.

Potential as an Anticancer Agent

The combination of an isoquinoline scaffold and a nitro group suggests a strong potential for anticancer activity. Many isoquinoline alkaloids exhibit cytotoxicity through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[3] The 5-nitro group could confer selective toxicity towards hypoxic cancer cells through bioreductive activation.

-

Hypothesized Mechanism of Action: A plausible mechanism involves the enzymatic reduction of the nitro group within the low-oxygen environment of a tumor. The resulting reactive nitrogen species could induce DNA damage and oxidative stress, leading to apoptosis. The methoxy group might modulate the compound's affinity for specific cellular targets or influence its cellular uptake.

Caption: Hypothesized bioreductive activation in cancer cells.

Potential as an Antimicrobial Agent

The structural features of 1-methoxy-5-nitroisoquinoline are also suggestive of antimicrobial properties. Isoquinoline derivatives have demonstrated activity against a range of bacteria and fungi.[12] The nitro group is a common feature in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), where it is similarly activated by microbial nitroreductases to generate cytotoxic radicals.

-

Hypothesized Mechanism of Action: In susceptible microorganisms, the compound could undergo nitroreduction, leading to the production of free radicals that damage microbial DNA, proteins, and lipids, ultimately causing cell death. The isoquinoline core could facilitate entry into the microbial cell.

Proposed Experimental Workflow for Validation

A systematic and rigorous experimental plan is essential to validate the hypothesized biological activities of 1-methoxy-5-nitroisoquinoline.

Chemical Synthesis

Proposed Synthetic Protocol:

-

Starting Material: 1-methoxyisoquinoline.

-

Nitration: React 1-methoxyisoquinoline with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) under carefully controlled temperature conditions.[13]

-

Work-up and Purification: Quench the reaction mixture with ice water, neutralize, and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization.

-